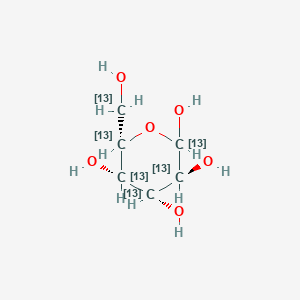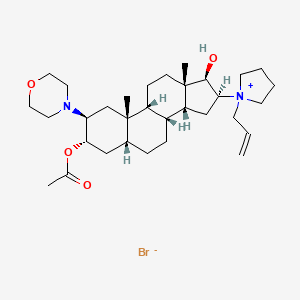
(1β→4)-Pentaglucosamine Peracetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1β→4)-Pentaglucosamine Peracetate is a fully acetylated derivative of pentaglucosamine, a polysaccharide composed of five glucosamine units linked by β-1,4-glycosidic bonds. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The acetylation of glucosamine enhances its solubility in organic solvents, making it a valuable intermediate in carbohydrate synthesis and transformation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (1β→4)-Pentaglucosamine Peracetate typically involves the acetylation of pentaglucosamine. The process can be carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or zinc chloride. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl groups. The general reaction scheme is as follows:
[ \text{Pentaglucosamine} + \text{Acetic Anhydride} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the acetylation process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of mechanochemical methods, such as high-speed vibration milling, has also been explored for the preparation of peracetates, offering advantages such as reduced reaction times and lower energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: (1β→4)-Pentaglucosamine Peracetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent pentaglucosamine.
Oxidation: The primary alcohol groups in the glucosamine units can be oxidized to carboxylic acids using oxidizing agents such as sodium periodate.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Sodium periodate or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Pentaglucosamine.
Oxidation: Polycarboxylic acids.
Substitution: Derivatives with various functional groups replacing the acetyl groups.
Aplicaciones Científicas De Investigación
(1β→4)-Pentaglucosamine Peracetate has several scientific research applications:
Biology: Studied for its potential role in cell signaling and as a building block for glycoproteins and glycolipids.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of (1β→4)-Pentaglucosamine Peracetate involves its hydrolysis to release pentaglucosamine, which can then participate in various biochemical pathways. The acetyl groups serve as protective groups, enhancing the compound’s stability and solubility. The molecular targets and pathways involved include:
Enzymatic Hydrolysis: Enzymes such as chitinases and glucosaminidases can hydrolyze the acetyl groups, releasing the active pentaglucosamine.
Cell Signaling: Pentaglucosamine can interact with cell surface receptors, influencing cell signaling pathways and modulating biological responses.
Comparación Con Compuestos Similares
- Penta-O-acetyl-α-D-glucopyranose
- Penta-O-acetyl-α-D-galactopyranose
- Penta-O-acetyl-α-D-mannopyranose
Comparison: (1β→4)-Pentaglucosamine Peracetate is unique due to its β-1,4-glycosidic linkage and the presence of multiple glucosamine units. This structure imparts distinct properties, such as enhanced solubility and stability, compared to other peracetylated monosaccharides. Additionally, the presence of glucosamine units makes it a valuable precursor for the synthesis of bioactive compounds and glycosyl donors .
Propiedades
Número CAS |
117399-52-7 |
|---|---|
Fórmula molecular |
C₆₄H₉₁N₅O₃₈ |
Peso molecular |
1538.42 |
Sinónimos |
O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


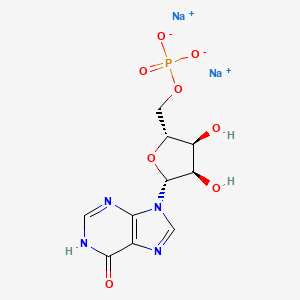
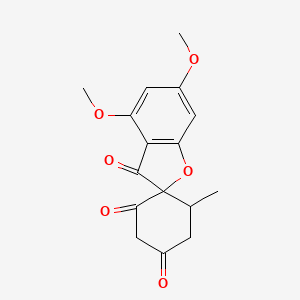
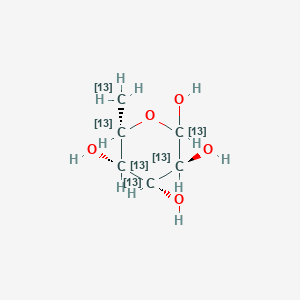
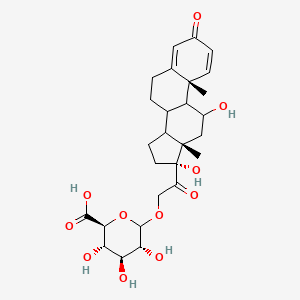

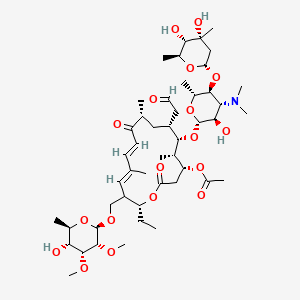
![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
